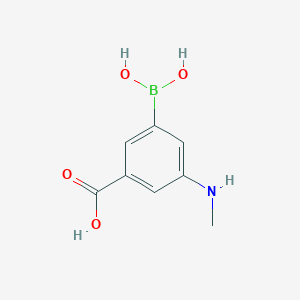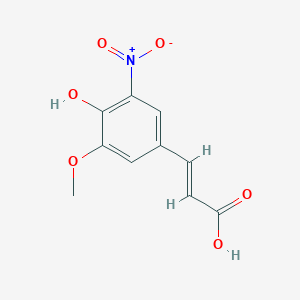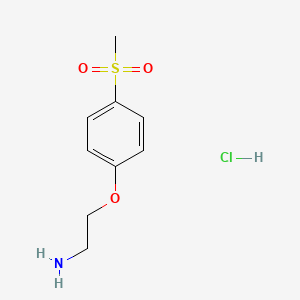
2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride is a versatile chemical compound utilized in diverse scientific research. The compound contains a total of 34 bonds, including 17 non-hydrogen bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 sulfone .
Méthodes De Préparation
The synthesis of 2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride involves several steps. One common synthetic route includes the reaction of 4-methanesulfonylphenol with ethylene oxide to form 2-(4-methanesulfonylphenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(4-methanesulfonylphenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Analyse Des Réactions Chimiques
2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The aromatic ring can be reduced to form cyclohexane derivatives.
Substitution: The primary amine group can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Applications De Recherche Scientifique
2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds with various biological molecules, influencing their activity. The sulfone group can participate in redox reactions, affecting cellular processes. These interactions can modulate enzyme activity, protein-protein interactions, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride can be compared with similar compounds such as:
2-(2-Methanesulfonylphenoxy)ethan-1-aminehydrochloride: Similar structure but different substitution pattern on the aromatic ring.
Ethyl 2-aminothiazole-4-acetate: Contains a thiazole ring instead of a phenoxy group, leading to different chemical properties and applications.
2-(3-Bromo-1,2-oxazol-4-yl)ethan-1-aminehydrochloride: Contains an oxazole ring and a bromine atom, resulting in distinct reactivity and uses.
Propriétés
Numéro CAS |
2825007-60-9 |
|---|---|
Formule moléculaire |
C9H14ClNO3S |
Poids moléculaire |
251.73 g/mol |
Nom IUPAC |
2-(4-methylsulfonylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10;/h2-5H,6-7,10H2,1H3;1H |
Clé InChI |
HTLQYUYDBVLPGY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)OCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


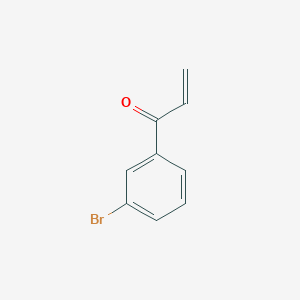
![2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)
![tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13550506.png)
![N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride](/img/structure/B13550507.png)
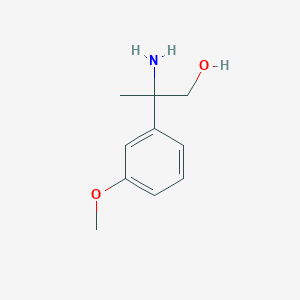
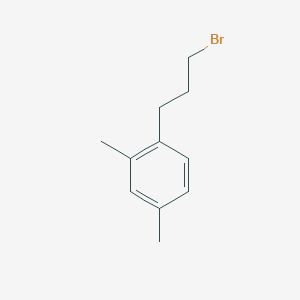
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)
![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)

